Famotidine cyanoamidine

Description

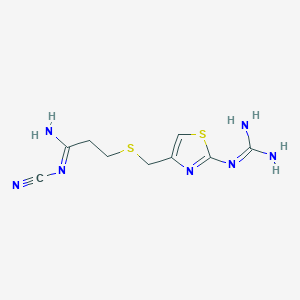

Structure

3D Structure

Properties

IUPAC Name |

N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N7S2/c10-5-14-7(11)1-2-17-3-6-4-18-9(15-6)16-8(12)13/h4H,1-3H2,(H2,11,14)(H4,12,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHYHFAHYAJKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227644 | |

| Record name | Famotidine cyanoamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76823-97-7 | |

| Record name | 3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-cyanopropanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76823-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Famotidine cyanoamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famotidine cyanoamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAMOTIDINE CYANOAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S6W675X8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

starting materials for Famotidine cyanoamidine synthesis

Famotidine cyanoamidine, a key intermediate in the synthesis of the H2 receptor antagonist Famotidine, is synthesized through a multi-step process involving the construction of the thiazole ring followed by the addition of the cyanoamidine side chain. This guide details the primary synthetic routes, starting materials, and experimental protocols for the preparation of this crucial intermediate.

Core Synthetic Pathways

The synthesis of this compound primarily revolves around two main strategies for the construction of the 2-guanidinothiazole core, followed by the attachment of the sulfur-linked side chain.

A prevalent method commences with the reaction of 1,3-dihaloacetone, typically 1,3-dichloroacetone, with thiourea or a substituted thiourea derivative. This is followed by the introduction of the guanidino group and subsequent reaction with a component that forms the cyanoamidine side chain.

An alternative approach involves the use of 2-imino-4-thiobiuret which reacts with a halogenated ketone to form the thiazole ring.

Starting Materials and Key Intermediates

The following table summarizes the key starting materials and intermediates involved in the synthesis of this compound, along with their respective roles.

| Compound | CAS Number | Role in Synthesis | Reference |

| 1,3-Dichloroacetone | 534-07-6 | Thiazole ring precursor | [1] |

| Thiourea | 62-56-6 | Thiazole ring precursor | [1] |

| 2-Imino-4-thiobiuret | 2114-02-5 | Thiazole ring precursor | [2] |

| 1,3-Dibromoacetone | 625-21-8 | Thiazole ring precursor | [2] |

| 2-Guanidino-4-(chloromethyl)thiazole hydrochloride | 69014-12-6 | Key thiazole intermediate | [3] |

| S-(2-Guanidino-4-thiazolyl)methylisothiourea Dihydrochloride | 88046-01-9 | Key thiazole intermediate | [3] |

| 3-Chloropropionitrile | 542-76-7 | Side chain precursor | [4] |

| Sulfamide | 7803-58-9 | Side chain precursor | [4] |

| N-[4-Cyano-Ethylsulfanylmethyl-Thiazol-2-yl]Guanidine | 76823-93-3 | Intermediate | [3] |

Experimental Protocols

Synthesis of S-(2-guanidino-thiazol-4-yl-methyl)isothiourea

This intermediate is synthesized from 1,3-dichloroacetone and thiourea. The reaction of 1,3-dichloroacetone with two molecules of thiourea yields S-(2-aminothiazol-4-yl-methyl)isothiourea.[1]

Synthesis of Halogenated N-sulfamyl propionamidine acid addition salts

These intermediates are prepared by reacting a 3-halopropionitrile with sulfamide in the presence of an acid. For example, N-sulfamyl-3-chloropropionamidine methanesulfonic acid can be prepared as follows:

-

A solution of methanesulfonic acid in 3-chloropropionitrile is prepared.

-

Sulfamide is added to the solution.

-

The suspension is heated at 55-60°C for 18 hours.

-

After cooling, the mixture is diluted with methylene chloride and filtered to obtain the product.[4]

Synthetic Pathway Diagrams

The following diagrams illustrate the key synthetic routes for this compound.

Caption: Synthesis of Famotidine from 1,3-Dichloroacetone.

Caption: Synthesis of Famotidine via a Halogenated Propionamidine Intermediate.

References

- 1. Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal [mdpi.com]

- 2. S-((2-Guanidino-4-thiazoyl)methyl) isothiourea hydrochloride | C5H11ClN6S2 | CID 16217034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. EP1361221A1 - A process for the preparation of a combination of famotidine polymorphs A and B - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of N-cyano Famotidine Impurity (Famotidine Impurity G)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine, a potent histamine H2-receptor antagonist, is a widely used pharmaceutical agent for the treatment of gastric ulcers and gastroesophageal reflux disease. As with any active pharmaceutical ingredient (API), the purity of famotidine is critical to its safety and efficacy. During its synthesis and storage, various impurities can arise. This technical guide focuses on a specific impurity known as N-cyano Famotidine, which is designated as Famotidine Impurity G in the European Pharmacopoeia (EP). This document provides a comprehensive overview of its chemical properties, available analytical data, and potential formation pathways, drawing from publicly available scientific literature and chemical supplier information.

Chemical and Physical Properties

N-cyano Famotidine impurity, also referred to as Famotidine cyanoamidine, is a process and degradation impurity of Famotidine. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide | [1][2] |

| Synonyms | Famotidine Impurity G, this compound, N-Desaminosulfonyl-N-cyano Famotidine | [1][2] |

| CAS Number | 76823-97-7 | [1][2] |

| Molecular Formula | C₉H₁₃N₇S₂ | [3] |

| Molecular Weight | 283.38 g/mol | [3] |

| Appearance | Off-White Solid | [3] |

| Solubility | Soluble in Methanol | [3] |

| Melting Point | Not publicly available | [3] |

| Storage | 2-8°C Refrigerator | [3] |

Spectroscopic and Chromatographic Data

A patent for a different famotidine impurity, formed through a reaction with benzaldehyde, provides some mass spectrometry and NMR data that may offer insights into the fragmentation and spectral characteristics of similar structures[6]. The patent describes an impurity with a molecular ion that confirms the addition of a benzaldehyde moiety to famotidine[6][7]. While this is not the N-cyano impurity, the analytical approach is relevant.

Potential Formation and Degradation Pathways

The formation of N-cyano Famotidine impurity can be linked to the degradation of the parent famotidine molecule. Studies on the degradation of famotidine under various stress conditions provide clues to the potential chemical reactions involved.

Famotidine has been shown to degrade under basic, acidic, oxidative, and photolytic conditions[8][9][10]. Hydrolysis under basic conditions, for instance, leads to the formation of several degradation products, including an amide impurity listed in the British Pharmacopoeia[8]. While the direct synthesis pathway for the N-cyano impurity is not explicitly detailed in the reviewed literature, it is likely a result of specific conditions during synthesis or degradation where the sulfamoyl group of famotidine is replaced by a cyano group.

The following diagram illustrates a generalized degradation pathway for famotidine, which can lead to the formation of various impurities.

Caption: Generalized degradation pathways of Famotidine leading to various impurities.

Experimental Protocols

While specific experimental protocols for the synthesis and characterization of N-cyano Famotidine impurity are not publicly available, general methods for the analysis of famotidine and its impurities are well-documented.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A common technique for the separation and quantification of famotidine and its process-related impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[11][12].

A representative HPLC method is described as follows:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11].

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 1-Hexane sodium sulfonate) and an organic solvent (e.g., acetonitrile and methanol)[11]. The pH of the aqueous buffer is typically acidic.

-

Flow Rate: Approximately 1.5 ml/min[11].

-

Detection: UV detection at a wavelength of around 265 nm or 266 nm[11].

-

Sample Preparation: The sample is typically dissolved in the mobile phase or a suitable solvent mixture.

The workflow for HPLC analysis is depicted in the following diagram:

Caption: A typical experimental workflow for HPLC-based impurity profiling of Famotidine.

Conclusion

N-cyano Famotidine impurity (Famotidine Impurity G) is a critical quality attribute to monitor in the production and formulation of famotidine. While its fundamental chemical identity is established, detailed public data on its physical and spectral properties remain limited. The information available from commercial suppliers of the reference standard suggests that comprehensive characterization data exists but is not widely disseminated. Understanding the degradation pathways of famotidine provides a basis for controlling the formation of this and other impurities. The use of established analytical techniques like RP-HPLC is essential for the routine monitoring and control of N-cyano Famotidine in both the bulk drug substance and finished pharmaceutical products. Further research into the specific synthesis and toxicological profile of this impurity would be beneficial for the pharmaceutical industry.

References

- 1. Famotidine EP Impurity G | 76823-97-7 [chemicea.com]

- 2. Famotidine EP Impurity G | 76823-97-7 | SynZeal [synzeal.com]

- 3. allmpus.com [allmpus.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tpcj.org [tpcj.org]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of Famotidine Cyanoamidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine cyanoamidine, recognized in pharmacopeial standards as Famotidine Impurity G, is a known related substance of the active pharmaceutical ingredient (API) famotidine. As a critical impurity, its spectroscopic profile is essential for the quality control, stability testing, and analytical method development of famotidine drug products. This technical guide provides a summary of the available spectroscopic information for this compound (CAS No: 76823-97-7; Molecular Formula: C₉H₁₃N₇S₂; Molecular Weight: 283.38 g/mol ).[1][2][3]

While comprehensive, quantitative spectroscopic data for this compound is not extensively published in publicly accessible scientific literature, it is typically available through commercial suppliers of pharmaceutical reference standards. These suppliers provide detailed Certificates of Analysis (CoA) that include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data upon purchase. This guide will outline the expected spectroscopic characteristics based on the compound's structure and available information.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | N-Cyano-3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide | [1][4] |

| Synonyms | Famotidine Impurity G (EP), this compound | [1] |

| CAS Number | 76823-97-7 | [1][2][3] |

| Molecular Formula | C₉H₁₃N₇S₂ | [1][2][3] |

| Molecular Weight | 283.38 g/mol | [2][3] |

Spectroscopic Data Summary

Detailed, publicly available spectra for this compound are scarce. The following sections describe the anticipated spectroscopic data based on its chemical structure and information from suppliers of reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its identity.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the various protons in the molecule, including those on the thiazole ring, the ethylthio chain, and the guanidino and cyanoamidine groups.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the carbons in the thiazole ring, the cyano group, and the amidine functionalities.

While specific peak assignments are not publicly available, a US Patent (US20160376245A1) describing a different famotidine impurity provides an example of the types of ¹H NMR signals that might be observed for related compounds, with peaks in the regions of 2.4-2.8 ppm, 3.68 ppm, and others.[5] However, it is critical to note that the impurity described in this patent possesses a different molecular formula (C₁₅H₁₉N₇O₂S₃) and is not this compound.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected monoisotopic mass is approximately 283.0674 Da. Electrospray ionization (ESI) is a common technique for the analysis of such polar molecules.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

N-H stretching from the amine and amidine groups.

-

C≡N stretching from the cyano group.

-

C=N stretching from the guanidine and amidine moieties.

-

C-S stretching from the thioether and thiazole ring.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for this compound are not publicly available. However, standard analytical chemistry procedures would be employed.

General Protocol for Spectroscopic Analysis

A generalized workflow for the spectroscopic characterization of a this compound reference standard is outlined below.

Caption: Generalized workflow for the spectroscopic analysis of this compound.

Synthesis and Logical Relationships

This compound is a process-related impurity of famotidine. Its formation is associated with the synthetic route of the API. Understanding the synthesis of famotidine provides insight into the potential origin of this impurity.

Caption: Logical relationship of this compound as a process-related impurity.

Conclusion

The spectroscopic characterization of this compound is a critical aspect of ensuring the quality and safety of famotidine pharmaceutical products. While detailed spectral data is not widely published, it is obtainable from commercial suppliers of reference standards. This guide provides an overview of the expected spectroscopic properties and the analytical workflow for the characterization of this important impurity. For definitive quantitative data and detailed experimental protocols, it is recommended to acquire the certified reference material and the accompanying Certificate of Analysis.

References

- 1. Famotidine EP Impurity G | 76823-97-7 | SynZeal [synzeal.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. allmpus.com [allmpus.com]

- 4. N-Cyano-3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide Maleate | CAS Number - [klivon.com]

- 5. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Famotidine's Cyanoamidine Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine, a potent histamine H₂-receptor antagonist, is a cornerstone in the treatment of peptic ulcers and gastroesophageal reflux disease. Its therapeutic efficacy is intrinsically linked to its unique molecular structure, which includes a critical cyanoamidine functional group. The precise characterization of this moiety, both in the active pharmaceutical ingredient (API) and its related impurities, is paramount for ensuring drug safety, efficacy, and quality control throughout the development and manufacturing process. This technical guide provides an in-depth exploration of the analytical methodologies employed in the structure elucidation of famotidine, with a specific focus on its cyanoamidine-containing impurity, also known as Famotidine Impurity G.

Core Structure and Key Impurity

Famotidine's chemical structure is characterized by a thiazole ring, a guanidine group, and a sulfamoylpropionamidine side chain. The cyanoamidine impurity, formally named N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide, represents a significant process-related or degradation impurity that requires careful monitoring.[1][2][3]

A visual representation of the synthetic relationship between famotidine and its cyanoamidine impurity is outlined below.

References

The Genesis of Famotidine Cyanoamidine: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine, a potent histamine H₂ receptor antagonist, is a cornerstone in the treatment of acid-related gastrointestinal disorders. The purity of this active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Among the spectrum of potential impurities, Famotidine cyanoamidine, also known as Famotidine Impurity G, presents a significant interest for its unique chemical structure and implications in quality control and synthetic chemistry. This in-depth technical guide elucidates the origin of this compound, providing a comprehensive overview of its synthesis, characterization, and the underlying chemical principles.

Chemical Identity and Properties

This compound is chemically identified as N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide. Its molecular formula is C₉H₁₃N₇S₂, with a molecular weight of 283.38 g/mol .[1] As a close structural analog of Famotidine, it shares the core guanidinothiazole moiety but differs in the terminal sulfamoyl group, which is replaced by a cyanoamidine group. This substitution significantly alters the electronic and physicochemical properties of the molecule.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N₇S₂ | [2] |

| Molecular Weight | 283.4 g/mol | [2] |

| IUPAC Name | N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide | [2] |

| Synonyms | Famotidine Impurity G, N-Desaminosulfonyl-N-cyano Famotidine | [2] |

| CAS Number | 76823-97-7 | [2] |

Origin and Synthesis

The formation of this compound is primarily associated with the synthetic route of Famotidine itself, where it can arise as a process-related impurity. Understanding its synthesis is crucial for developing control strategies to minimize its presence in the final drug substance. While a definitive, publicly available, step-by-step industrial synthesis protocol for this compound is proprietary, its synthesis can be logically deduced from the known synthesis of Famotidine and related compounds.

A plausible synthetic pathway involves the reaction of a key intermediate, methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)thio)propanimidate , with cyanamide . This reaction represents the final step in the formation of the cyanoamidine moiety.

Experimental Protocol: A Postulated Synthesis

The following is a generalized, postulated experimental protocol based on analogous chemical transformations for the synthesis of this compound. This protocol is intended for illustrative purposes for a research setting.

Step 1: Synthesis of the Propanimidate Intermediate

The synthesis of the key intermediate, methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)thio)propanimidate, is a multi-step process that itself is part of the overall Famotidine synthesis. This often starts from simpler precursors to build the guanidinothiazole core and the side chain.

Step 2: Formation of this compound

-

Reaction Setup: In a clean, dry reaction vessel, dissolve the methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)thio)propanimidate intermediate in a suitable anhydrous solvent, such as ethanol or methanol.

-

Addition of Cyanamide: To this solution, add a stoichiometric equivalent of cyanamide. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Stir the mixture for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield this compound as a solid.

Characterization and Analytical Methods

The identification and quantification of this compound are critical for quality control in Famotidine production. Various analytical techniques are employed for its characterization.

| Analytical Technique | Purpose | Key Findings |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Famotidine and its impurities. | A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile, methanol, and a buffer (e.g., sodium 1-hexanesulfonate) can effectively separate this compound from Famotidine and other related substances.[3] Detection is typically performed using a UV detector at around 265-266 nm.[3][4] |

| Ultra-Performance Liquid Chromatography (UPLC) | Rapid and high-resolution separation for impurity profiling. | UPLC methods offer faster analysis times and better resolution compared to traditional HPLC, enabling sensitive detection of trace impurities.[5] |

| Mass Spectrometry (MS) | Structural elucidation and confirmation of molecular weight. | Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides accurate mass data for the identification of impurities. For this compound, the expected [M+H]⁺ ion would be at m/z 284. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural characterization. | ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of the synthesized impurity by providing information on the chemical environment of each proton and carbon atom. |

Logical Relationships and Synthesis Pathway Visualization

The synthesis of this compound can be visualized as a key side reaction or a deliberate synthetic step stemming from the main Famotidine synthesis pathway. The following diagram illustrates the logical flow of this process.

Experimental Workflow for Analysis

A typical experimental workflow for the identification and quantification of this compound in a sample of Famotidine API involves several key steps, as outlined in the diagram below.

Conclusion

This compound, or Impurity G, is a significant process-related impurity in the synthesis of Famotidine. Its origin lies in the reaction of a key propanimidate intermediate with cyanamide. A thorough understanding of its synthesis and the development of robust analytical methods are essential for ensuring the quality and safety of Famotidine. The information presented in this guide provides a technical foundation for researchers and professionals in the pharmaceutical industry to address the challenges associated with the control and characterization of this and other related impurities. Further research into the specific conditions that favor its formation can lead to improved manufacturing processes with higher purity profiles for this vital medication.

References

An In-depth Technical Guide on the Theoretical Formation Pathways of Famotidine Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine is a potent histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and other conditions associated with excessive gastric acid secretion.[1] Its chemical name is 3-[({2-[(diaminomethylene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N'-sulfamoylpropanimidamide.[1] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurities in the drug substance or drug product can arise from various sources, including the manufacturing process, degradation of the drug substance over time, and interaction with excipients.[2] A thorough understanding of the potential impurities and their formation pathways is essential for the development of robust manufacturing processes, stable formulations, and reliable analytical methods for quality control.

This technical guide provides a comprehensive overview of the theoretical formation pathways of Famotidine impurities, covering synthesis-related impurities, degradation products arising from hydrolysis, oxidation, and photolysis, as well as impurities formed through interaction with excipients. Detailed experimental protocols for forced degradation studies are provided, and quantitative data from various studies are summarized in tabular format. Additionally, visual diagrams of the formation pathways are presented to facilitate a deeper understanding of the chemical transformations involved.

Synthesis-Related Impurities

Impurities can be introduced during the synthesis of Famotidine as starting materials, by-products of side reactions, or intermediates that are not fully removed during purification. The European Pharmacopoeia (EP) lists several potential process-related impurities, including Impurity A, Impurity B, and Impurity C.[1]

Table 1: Key Synthesis-Related Impurities of Famotidine

| Impurity Name | Chemical Name |

| Impurity A | 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl-propanimidamide |

| Impurity B | 3,5-Bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide |

| Impurity C | 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]-N-sulfamoylpropanamide |

| Impurity D | 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]-propanamide |

| Impurity F | 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]-propanoic acid |

Source: European Pharmacopoeia, various research articles.[1][3]

A potential genotoxic impurity, 5-(2-chloroethyl)-3,3-dimethyl-3,4-dihydro-2H-1,2,4,6-thiatriazine 1,1-dioxide, has also been identified as arising from a key starting material used in the synthesis of Famotidine.[4] Its presence highlights the importance of controlling impurities in raw materials.

Degradation Pathways of Famotidine

Famotidine is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. Understanding these pathways is crucial for establishing appropriate storage conditions and shelf-life for the drug product.

Hydrolytic Degradation

Famotidine undergoes hydrolysis in both acidic and basic environments. The rate and extent of degradation are pH-dependent, with studies showing specific acid catalysis in acidic conditions and general base catalysis in alkaline conditions.[5][6]

Under basic conditions (e.g., 2 M NaOH or 25% ammonia solution), the sulfamoyl group is susceptible to hydrolysis, leading to the formation of several degradation products.[2] One of the primary degradation products is the propionamide derivative, which is also listed as an impurity in the British Pharmacopoeia.[7] Further hydrolysis can lead to the corresponding carboxylic acid. A novel degradation product has also been identified under strong basic conditions.[2]

dot

Caption: Hydrolytic degradation pathway of Famotidine under basic conditions.

Table 2: Quantitative Data on Famotidine Degradation under Hydrolytic Stress

| Stress Condition | Duration | Temperature | % Degradation of Famotidine | Reference |

| 0.1N HCl | 6 hours | Room Temperature | 31.49% | [8] |

| 0.1N NaOH | 6 hours | Room Temperature | 13.61% | [8] |

| Water (Neutral) | 6 hours | Room Temperature | 50.51% | [8] |

Oxidative Degradation

Famotidine is sensitive to oxidative stress, primarily at the sulfur atom in the thioether linkage, which can be oxidized to a sulfoxide and further to a sulfone.[4][9] Excipients containing peroxide impurities can significantly accelerate this degradation.[4] Studies have shown that in the presence of hydrogen peroxide, Famotidine degrades rapidly.[6]

dot

Caption: Oxidative degradation pathway of Famotidine.

Table 3: Quantitative Data on Famotidine Degradation under Oxidative Stress

| Stress Condition | Duration | Temperature | % Degradation of Famotidine | Reference |

| 3% H2O2 | 4 hours | Room Temperature | 31.06% | [8] |

| 3% H2O2 | 5 days | Ambient | Gradual decrease in drug content | [10] |

Photolytic Degradation

Famotidine is known to be light-sensitive.[10] Exposure to UV radiation can lead to its degradation. The photodegradation process can be accelerated by photosensitizers such as riboflavin, which generates reactive oxygen species (ROS) upon irradiation, leading to the degradation of Famotidine.[11] This process can be inhibited by the presence of antioxidants.[11]

dot

Caption: Photosensitized degradation pathway of Famotidine.

Table 4: Quantitative Data on Famotidine Degradation under Photolytic and Thermal Stress

| Stress Condition | Duration | Temperature | % Degradation of Famotidine | Reference |

| UV Radiation | 6 hours | Room Temperature | 42.36% | [8] |

| Dry Heat | 6 hours | 60°C | 49.72% | [8] |

| Sunlight | 4 hours | Not Specified | Not Specified | [8] |

Impurities from Excipient Interaction

Interactions between the drug substance and excipients can lead to the formation of new impurities. A notable example for Famotidine is its reaction with benzaldehyde, which can be present as a trace component in flavoring agents like cherry flavor.[3][12][13] The reaction involves the formation of an imine, termed "famotidine sulfinyl imine," between the terminal nitrogen of the sulfamoyl group of Famotidine and the aldehyde group of benzaldehyde.

dot

Caption: Formation of an impurity through the interaction of Famotidine with benzaldehyde.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and the intrinsic stability of a drug molecule. The following are generalized protocols based on methodologies reported in the literature.[8][10]

Acid and Base Hydrolysis

-

Preparation of Stock Solution: Prepare a stock solution of Famotidine in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

-

Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

-

Neutral Hydrolysis: To a known volume of the stock solution, add an equal volume of purified water.

-

Incubation: Keep the solutions at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 6 hours).

-

Neutralization (for acid and base samples): After the incubation period, neutralize the acidic and basic solutions with an appropriate amount of base or acid, respectively.

-

Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Oxidative Degradation

-

Preparation of Stock Solution: Prepare a stock solution of Famotidine as described above.

-

Oxidation: To a known volume of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide.

-

Incubation: Keep the solution at room temperature for a specified period (e.g., 4 hours).

-

Analysis: Dilute the sample to a suitable concentration and analyze by HPLC.

Photolytic Degradation

-

Sample Preparation: Prepare a solution of Famotidine in a suitable solvent.

-

Exposure: Expose the solution to UV radiation (e.g., in a photostability chamber) for a defined period (e.g., 6 hours).

-

Control Sample: Prepare a control sample and keep it in the dark under the same temperature conditions.

-

Analysis: Analyze both the exposed and control samples by HPLC.

Thermal Degradation

-

Sample Preparation: Place the solid Famotidine powder in a suitable container.

-

Exposure: Expose the solid drug substance to dry heat at a specific temperature (e.g., 60°C) for a defined period (e.g., 6 hours).

-

Analysis: After exposure, dissolve the sample in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

Conclusion

The formation of impurities in Famotidine is a multifaceted process involving synthesis-related by-products and degradation products from various stress factors. A comprehensive understanding of these pathways is paramount for ensuring the quality, safety, and efficacy of Famotidine-containing drug products. This guide has outlined the major theoretical formation pathways of Famotidine impurities, supported by quantitative data and visual diagrams. The provided experimental protocols for forced degradation studies serve as a valuable resource for researchers and professionals in the pharmaceutical industry to develop stable formulations and robust analytical methods for impurity profiling. Continuous investigation and characterization of new and unknown impurities remain a critical aspect of drug development and quality control. investigation and characterization of new and unknown impurities remain a critical aspect of drug development and quality control.

References

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bsphs.org [bsphs.org]

- 5. researchgate.net [researchgate.net]

- 6. Isothermal and nonisothermal decomposition of famotidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. tpcj.org [tpcj.org]

- 10. Spectrofluorimetric Determination of Famotidine in Pharmaceutical Preparations and Biological Fluids through Ternary Complex Formation with Some Lanthanide Ions: Application to Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. setpublisher.com [setpublisher.com]

- 13. Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent | Semantic Scholar [semanticscholar.org]

The Critical Role of Excipients in the Formation of Famotidine Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine, a potent histamine H2-receptor antagonist, is widely used in the treatment of gastric acid-related disorders. Despite its therapeutic efficacy, famotidine is susceptible to degradation, leading to the formation of impurities that can compromise its safety and potency. A critical and often underestimated factor in famotidine's stability is its interaction with pharmaceutical excipients. This technical guide provides a comprehensive overview of the mechanisms through which common excipients contribute to the formation of famotidine impurities, supported by quantitative data, detailed experimental protocols, and visual representations of degradation pathways and analytical workflows. Understanding these interactions is paramount for the development of stable and robust famotidine formulations.

Introduction

The stability of an active pharmaceutical ingredient (API) within a finished dosage form is a cornerstone of drug development. Famotidine, with its complex structure featuring a thiazole ring, a guanidine group, and a sulfonamide moiety, is prone to degradation via several pathways, including hydrolysis, oxidation, and reactions with reactive species. Excipients, while often considered inert, can contain reactive impurities or possess physicochemical properties that actively promote the degradation of famotidine. This guide will delve into the specific roles of various excipients in the generation of famotidine impurities, providing drug development professionals with the necessary insights to mitigate these risks.

Major Degradation Pathways Influenced by Excipients

The formation of famotidine impurities is primarily driven by three key mechanisms in the presence of incompatible excipients: hydrolytic degradation, oxidative degradation, and the formation of adducts with reactive excipient impurities.

Hydrolytic Degradation

Famotidine is known to be susceptible to hydrolysis, particularly under acidic conditions, leading to the formation of impurities such as the propionic acid derivative (Impurity D). The presence of moisture and the nature of the diluent can significantly impact the rate of hydrolysis.

A comparative study on the effect of different diluents on famotidine stability highlighted the significant role of the chosen excipient. In a drug-excipient compatibility study where binary blends of famotidine with lactose monohydrate, microcrystalline cellulose (MCC), or Starch 1500 were prepared with 10% moisture and stored at 50°C for four weeks, lactose produced the highest level of degradation[1]. Starch 1500 demonstrated better compatibility, which is attributed to its lower water activity, meaning it binds water more tightly, making it less available to participate in the hydrolysis of famotidine[1].

Oxidative Degradation

The thioether linkage in the famotidine molecule is a primary site for oxidation, leading to the formation of famotidine sulfoxide (Impurity A). This degradation is often catalyzed by peroxide impurities present in common excipients like povidone, polyethylene glycols (PEGs), and polysorbates.

A study on the oxidative stability of famotidine revealed its sensitivity to excipients containing peroxide impurities[2]. The research highlighted that antioxidants such as propyl gallate and ethylenediaminetetraacetic acid (EDTA) could effectively reduce peroxide-mediated degradation. Conversely, ascorbic acid was found to act as a pro-oxidant under certain stress conditions, accelerating peroxide formation in povidone[2]. Another study demonstrated that thermal and oxidative stress on polyethylene glycol (PEG) and polyethylene oxide (PEO) can generate reactive aldehydes and free radicals, which in turn degrade famotidine[3].

Aldehyde-Mediated Adduct Formation

A significant impurity can be formed through the reaction of famotidine with aldehyde impurities present in excipients. A notable example is the interaction with benzaldehyde, a common component of flavoring agents like cherry flavor. This reaction results in the formation of an imine adduct. The presence of such adducts can be a significant concern in liquid and chewable formulations where flavors are commonly used[4][5].

Quantitative Data on Excipient-Induced Impurity Formation

The following tables summarize the quantitative data from various studies, illustrating the impact of different excipients on famotidine degradation.

Table 1: Effect of Diluents on Total Famotidine Impurity Formation [1]

| Excipient | Storage Conditions | Duration | Total Impurities (%) |

| Lactose Monohydrate | 50°C with 10% added moisture | 4 weeks | 2.99 |

| Starch 1500 | 50°C with 10% added moisture | 4 weeks | 1.89 |

Table 2: Comparison of Famotidine Hydrolysis (Impurity D) in Formulations with Different Diluents [1]

| Formulation | Storage Conditions | Duration | Impurity D (%) |

| Lactose/MCC (uncoated) | 40°C / 75% RH | 6 months | 0.96 |

| Starch 1500/MCC (uncoated) | 40°C / 75% RH | 6 months | 0.55 |

| Lactose/MCC (coated) | 40°C / 75% RH | 6 months | 1.05 |

| Starch 1500/MCC (coated) | 40°C / 75% RH | 6 months | 0.38 |

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing drug-excipient compatibility and identifying potential degradation pathways.

Protocol for Drug-Excipient Compatibility Study (Solid State)

-

Materials: Famotidine API, test excipients (e.g., lactose, microcrystalline cellulose, Starch 1500, magnesium stearate, povidone), purified water.

-

Sample Preparation:

-

Prepare binary mixtures of famotidine and each excipient, typically in a 1:1 or 1:5 ratio (w/w).

-

For simulating humid conditions, add a known amount of water (e.g., 5-10% w/w) to the binary mixtures and mix thoroughly.

-

Transfer the mixtures into sealed glass vials.

-

Prepare control samples of famotidine alone under the same conditions.

-

-

Storage: Store the vials under accelerated stability conditions (e.g., 40°C/75% RH, 50°C) for a predetermined period (e.g., 2, 4, and 8 weeks).

-

Analysis:

-

At each time point, dissolve a known amount of the stored mixture in a suitable solvent (e.g., mobile phase).

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of famotidine remaining and the percentage of each impurity formed.

-

Protocol for Forced Degradation Study (Oxidative Degradation)

-

Materials: Famotidine API, 3% hydrogen peroxide solution, hydrochloric acid, sodium hydroxide, purified water.

-

Sample Preparation:

-

Prepare a stock solution of famotidine in a suitable solvent.

-

For oxidative degradation, treat the famotidine solution with 3% hydrogen peroxide and store at room temperature for a specified duration (e.g., 24 hours).

-

For acid and base hydrolysis, treat the famotidine solution with 0.1 N HCl and 0.1 N NaOH, respectively, and reflux for a defined period.

-

For thermal degradation, expose the solid drug or a solution to dry heat (e.g., 80°C).

-

For photolytic degradation, expose a solution of the drug to UV light.

-

-

Neutralization (for acid and base samples): After the stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Analysis: Dilute the stressed samples to a suitable concentration and analyze using a validated stability-indicating HPLC or UPLC-MS/MS method to identify and quantify the degradation products.

HPLC Method for Famotidine and Its Impurities

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[6][7][8][9][10].

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, or a solution containing an ion-pairing agent like 1-Hexane sodium sulfonate) and an organic solvent (e.g., acetonitrile, methanol)[6][7][8][9][10].

-

Detection: UV detection at 265 nm or 266 nm[6][7][8][9][10].

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Visualizing Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key degradation pathways of famotidine and a typical experimental workflow for compatibility studies.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medium.com [medium.com]

- 4. Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability [hrcak.srce.hr]

- 5. researchgate.net [researchgate.net]

- 6. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent | Semantic Scholar [semanticscholar.org]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine, a potent histamine H2-receptor antagonist, is widely used for the treatment of gastric acid-related disorders. The synthesis of Famotidine, like any active pharmaceutical ingredient (API), can result in the formation of process-related impurities. Furthermore, the drug substance can degrade under various stress conditions, leading to the formation of degradation products. This technical guide provides a comprehensive overview of the synthesis of Famotidine, the characterization of its related compounds, and detailed analytical methodologies for their identification and quantification. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and assurance of Famotidine.

Introduction

Famotidine, chemically known as 3-[({2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N'-sulfamoylpropanimidamide, effectively reduces gastric acid secretion by blocking the action of histamine on parietal cells in the stomach.[1][2] The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing, as impurities can affect the safety and efficacy of the drug. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances.

This guide details the synthetic pathways leading to Famotidine, discusses the formation of known process-related impurities and degradation products, and provides a thorough review of the analytical techniques used for their characterization.

Synthesis of Famotidine

The synthesis of Famotidine involves a multi-step process. A commonly employed synthetic route is outlined below.[1]

Caption: A representative synthetic pathway for Famotidine.

Famotidine Related Compounds

Impurities in Famotidine can arise from various sources, including starting materials, by-products of the synthesis, and degradation of the final product. The European Pharmacopoeia (EP) lists several known impurities, including Impurity A, B, and C.[2]

Process-Related Impurities

These impurities are formed during the manufacturing process. Some of the potential process impurities are listed in the table below.[3]

| Impurity Name | Chemical Name |

| Carboxylic acid impurity | 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanoic acid |

| Propionamide impurity | 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propionamide |

| Isothiourea impurity | 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]isothiourea |

Degradation Products

Famotidine is susceptible to degradation under various stress conditions such as acidic, basic, and oxidative environments.[4][5][6] Forced degradation studies are crucial to identify potential degradation products and to develop stability-indicating analytical methods.

Hydrolysis in acidic and alkaline media can lead to the formation of several degradation products.[4] Under basic conditions, Famotidine can degrade to form [3-[[2-[(diaminomethylene)amino]-4-thiazol-yl]methyl]thio]propionamide (an impurity also listed in the British Pharmacopoeia) and further to [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid.[5] A previously unknown degradation product has also been identified under basic conditions.[5]

Caption: Famotidine degradation pathways under stress conditions.

Characterization of Famotidine and Related Compounds

A variety of analytical techniques are employed for the characterization of Famotidine and its related compounds. These include chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reversed-phase HPLC (RP-HPLC) and UPLC are the most common methods for the separation and quantification of Famotidine and its impurities.[2][3][7][8][9][10] These methods offer high resolution, sensitivity, and specificity.

Table 1: HPLC/UPLC Method Parameters for Famotidine and Related Compounds Analysis

| Parameter | Method 1[2] | Method 2[7] | Method 3[3] |

| Column | ACQUITY UPLC CSH C18 (100 mm x 2.1 mm, 1.7 µm) | Supelcosil LC18 | C18 (250 mm x 4.6 mm) |

| Mobile Phase | Gradient of 0.1% Trifluoroacetic acid in water, acetonitrile, and methanol | Isocratic: 13:87 (v/v) acetonitrile–0.1 M dihydrogen phosphate buffer containing 0.2% triethylamine (pH 3.0) | Acetonitrile, methanol, and 1-Hexane sodium sulfonate |

| Flow Rate | 0.3 mL/min | 1 mL/min | 1.5 mL/min |

| Detection | PDA detector at 260 nm | 265 nm | 266 nm |

| Column Temp. | 45°C | Not specified | Not specified |

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation of impurities.[11][12][13] It provides information about the molecular weight and fragmentation pattern of the compounds.

Table 2: Mass Spectrometric Data for a Famotidine Impurity [11]

| Ion Mode | m/z Values (Product Ion Mode) |

| Positive | 106, 155, 189, 238, 426 |

| Negative | 424, 187, 236, 333 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H NMR, ¹³C NMR, and 2D-NMR) is indispensable for the definitive structural confirmation of Famotidine and its related compounds.[2][11][14][15][16][17]

Table 3: ¹H and ¹³C NMR Chemical Shifts for Famotidine [2][18]

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 2.453-2.513 (m, 2H), 2.682-2.720 (m, 2H), 3.619 (s, 2H), 6.499 (s, 3H), 6.734-6.832 (br s, 4H), 7.342 (s, 1H), 8.243 (s, 1H) |

| ¹³C NMR | 104.33, 147.68, 156.86, 175.42 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[2][19][20][21][22]

Table 4: Characteristic IR Absorption Bands for Famotidine [2][18]

| Wavenumber (cm⁻¹) | Assignment |

| 3506.33, 3401.17 | ν (H₂N-C-NH₂) |

| 3377.33 | ν (C-NH₂) |

| 3104.79 | ν (S-NH₂) |

| 1637.87 | ν (C=N) |

Experimental Protocols

Sample Preparation for HPLC/UPLC Analysis

Standard Solution: Accurately weigh and dissolve the Famotidine reference standard and impurity standards in a suitable diluent (e.g., mobile phase) to obtain a known concentration.[2][3]

Tablet Solution: Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a specific amount of Famotidine into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.[2][3]

Forced Degradation Studies

To assess the stability of Famotidine, forced degradation studies are performed under various stress conditions as per ICH guidelines.[23][24]

-

Acidic Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1N HCl) at an elevated temperature.[23]

-

Basic Hydrolysis: The drug substance is treated with a basic solution (e.g., 0.1N NaOH) at an elevated temperature.[23]

-

Oxidative Degradation: The drug substance is exposed to an oxidizing agent (e.g., 3% H₂O₂).[6]

-

Thermal Degradation: The drug substance is subjected to high temperatures.[6]

-

Photolytic Degradation: The drug substance is exposed to UV light.[6]

Caption: A general workflow for forced degradation studies.

Mechanism of Action: Signaling Pathway

Famotidine exerts its pharmacological effect by competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[1][][26] This action blocks the downstream signaling cascade that leads to gastric acid secretion.

Caption: Signaling pathway of Famotidine's action as an H2-receptor antagonist.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Famotidine and its related compounds. The information presented, including synthetic and degradation pathways, analytical methodologies, and quantitative data, serves as a valuable resource for professionals in the pharmaceutical industry. The stringent control of impurities is paramount to ensure the quality, safety, and efficacy of Famotidine-containing drug products. The use of robust and validated analytical methods is essential for this purpose. is essential for this purpose.

References

- 1. FAMOTIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. rjptonline.org [rjptonline.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Isothermal and nonisothermal decomposition of famotidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tpcj.org [tpcj.org]

- 7. researchgate.net [researchgate.net]

- 8. Validation of a method for the assay of related compounds in famotidine raw materials and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC - ProQuest [proquest.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Thermodynamic and kinetic characterization of polymorphic transformation of famotidine during grinding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. rjptonline.org [rjptonline.org]

- 24. researchgate.net [researchgate.net]

- 26. What is the mechanism of Famotidine? [synapse.patsnap.com]

In-depth Analysis of Lewis Acid-Mediated Cyclization of Famotidine Cyanoamidine: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the reactivity of the cyanoamidine moiety in Famotidine, specifically focusing on its potential for Lewis acid-mediated cyclization. While direct, comprehensive studies on this specific reaction are not extensively documented in publicly available literature, this paper synthesizes information on Famotidine's known impurities, the chemistry of related functional groups, and general principles of Lewis acid catalysis to provide a foundational understanding and guide for future research.

Famotidine is a potent histamine H2-receptor antagonist widely used in the treatment of gastric ulcers and gastroesophageal reflux disease.[1][] Its chemical structure, N'-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide, contains several reactive functional groups.[3] The cyanoamidine precursor or impurity, known as Famotidine Impurity G or N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide, represents a key starting point for potential cyclization reactions.[4]

Understanding the Core Reactants

-

Famotidine Cyanoamidine (Famotidine Impurity G): This molecule possesses a cyanoamidine group (-N=C(N)-C≡N), which is an electron-rich system with multiple nucleophilic nitrogen atoms and an electrophilic carbon in the nitrile group. This functionality is pivotal for potential intramolecular cyclization.

-

Lewis Acids: Lewis acids are electron-pair acceptors and are widely used in organic synthesis to activate functional groups. In this context, a Lewis acid (e.g., ZnCl₂, AlCl₃, Yb(OTf)₃) could coordinate to one of the nitrogen atoms or the nitrile group of the cyanoamidine moiety.[5][6] This coordination would enhance the electrophilicity of the carbon atoms, making them more susceptible to nucleophilic attack.

Postulated Reaction Mechanism and Pathway

The Lewis acid-mediated cyclization of this compound is hypothesized to proceed through an intramolecular nucleophilic attack. The reaction pathway can be visualized as a sequence of activation and ring-closure steps. The most plausible mechanism involves the activation of the nitrile group by the Lewis acid, followed by an attack from a nitrogen atom of the guanidine group.

Below is a logical workflow diagram illustrating the proposed catalytic cycle.

References

Methodological & Application

Application Note: Quantification of Famotidine and its Cyanoamidine Impurity using a Validated HPLC-UV Method

Abstract

This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the simultaneous quantification of Famotidine and its potential process-related impurity, Famotidine Cyanoamidine. The method is demonstrated to be simple, specific, accurate, and precise, making it suitable for routine quality control analysis of famotidine in bulk drug substances and pharmaceutical formulations.

Introduction

Famotidine is a potent histamine H2-receptor antagonist used in the treatment of gastric and duodenal ulcers.[1][2] During the synthesis of Famotidine, several process-related impurities can be generated. One such critical impurity is the cyanoamidine analogue of Famotidine. Monitoring and controlling the levels of such impurities are crucial for ensuring the safety and efficacy of the final drug product. This document provides a detailed protocol for an HPLC-UV method capable of separating and quantifying Famotidine from its cyanoamidine impurity.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

1-Hexane sodium sulfonate (Ion-Pairing Agent)

-

Sodium Phosphate Monobasic

-

Orthophosphoric Acid

-

Water (HPLC Grade)

-

-

Standards: Famotidine Reference Standard (RS) and this compound RS.

Chromatographic Conditions

-

Mobile Phase: A mixture of acetonitrile, methanol, and a buffer solution. A common mobile phase consists of acetonitrile, methanol, and 1-Hexane sodium sulfonate.[1][3] Another effective mobile phase is 13:87 (v/v) acetonitrile–0.1 M dihydrogen phosphate buffer containing 0.2% triethylamine (pH 3.0).[4]

-

Column Temperature: Ambient or controlled at 45°C.[5]

-

Injection Volume: 20 µL.

Protocols

Standard Solution Preparation

-

Standard Stock Solution (Famotidine): Accurately weigh and dissolve about 25 mg of Famotidine RS in a 25 mL volumetric flask with the mobile phase to obtain a concentration of 1000 µg/mL.[6]

-

Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound RS in the mobile phase to achieve a known concentration.

-

Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to obtain a final concentration of approximately 0.5 mg/mL for Famotidine and 2.5 µg/mL for this compound.[1]

Sample Preparation (Tablets)

-

Accurately weigh a portion of the powder equivalent to 25 mg of Famotidine and transfer it to a 25 mL volumetric flask.[1][6]

-

Add approximately 20 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution.[1][6]

-

Dilute to the mark with the mobile phase, mix well, and filter the solution through a 0.45 µm membrane filter prior to injection.[6]

Method Validation Summary

The analytical method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, and limit of quantification (LOQ).[1]

-

Specificity: The method demonstrated good resolution between Famotidine and its impurities, with no interference from excipients.

-

Linearity: The calibration curves for both Famotidine and this compound showed excellent linearity over the tested concentration ranges, with correlation coefficients (R²) typically greater than 0.999.[4]

-

Precision: The method was found to be precise, with relative standard deviation (RSD) values for intra-day and inter-day precision being less than 2%.[4]

-

Accuracy: The accuracy of the method was confirmed by recovery studies, with recovery values typically ranging from 98% to 102%.

-

Limit of Quantification (LOQ): The LOQ for the cyanoamidine impurity was determined to be sufficiently low to allow for its quantification at trace levels in the drug substance. The signal-to-noise ratio for LOQ is generally taken as 10:1.[1]

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained during the validation of the HPLC-UV method for Famotidine and its cyanoamidine impurity.

| Parameter | Famotidine | This compound | Reference |

| Retention Time (min) | ~5.6 | Varies (typically elutes before Famotidine) | [7] |

| Linearity Range | 1 - 80 µg/mL | 0.1 - 10 µg/mL | [4] |

| Correlation Coefficient (R²) | > 0.999 | > 0.999 | [4] |

| LOD | 0.08 - 0.14 µg/mL | 0.08 - 0.14 µg/mL | [4] |

| LOQ | ~0.4 µg/mL | ~0.4 µg/mL | [5] |

| % Recovery | 98.0 - 102.0% | 98.0 - 102.0% | [1] |

| Intra-day Precision (%RSD) | < 2% | < 2% | [4] |

| Inter-day Precision (%RSD) | < 2% | < 2% | [4] |

Results and Discussion

A representative chromatogram would show a well-resolved peak for Famotidine and the cyanoamidine impurity. The system suitability parameters, such as theoretical plates, tailing factor, and resolution, should be monitored to ensure the performance of the chromatographic system.

Conclusion

The described HPLC-UV method is a reliable and validated approach for the quantitative determination of Famotidine and its cyanoamidine impurity in bulk drug and pharmaceutical dosage forms. The method's simplicity and accuracy make it highly suitable for routine quality control and stability studies in the pharmaceutical industry.

Visualizations

Caption: Experimental workflow for HPLC-UV analysis of Famotidine.

Caption: Logical relationship of HPLC-UV method development and validation.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. benchchem.com [benchchem.com]

- 7. Fast analysis of famotidine and related substances using a Thermo Scientific Acclaim 120 C18 column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

Application Note: High-Sensitivity UPLC-MS/MS Analysis of Famotidine Impurity G in Bulk Drug Substance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Famotidine Impurity G in bulk drug substance. The developed protocol offers high specificity and low detection limits, making it suitable for routine quality control and regulatory compliance in the pharmaceutical industry. The method utilizes a reversed-phase UPLC separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure accurate quantification of this potential impurity.

Introduction

Famotidine is a potent histamine H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. During the synthesis and storage of the active pharmaceutical ingredient (API), various process-related and degradation impurities can arise. Famotidine Impurity G, chemically known as N-Cyano-3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide, is a potential impurity that must be monitored to ensure the safety and efficacy of the final drug product.[1][2] This application note provides a comprehensive protocol for the selective and sensitive analysis of Famotidine Impurity G using UPLC-MS/MS, a technique well-suited for trace-level impurity quantification in complex matrices.

Experimental Protocols

Materials and Reagents

-

Analytes: Famotidine reference standard and Famotidine Impurity G reference standard (CAS No: 76823-97-7).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Water (LC-MS grade).

-

Additives: Formic acid (LC-MS grade).

-

Internal Standard (IS): Famotidine-d4 or a suitable structural analog.

Instrumentation

-

UPLC System: A high-performance UPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A high-efficiency reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

Sample Preparation

-

Standard Stock Solutions:

-

Prepare individual stock solutions of Famotidine and Famotidine Impurity G in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of the internal standard (e.g., Famotidine-d4) in methanol at a concentration of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water to create a calibration curve covering the expected concentration range of the impurity. A typical range would be from 0.05 ng/mL to 100 ng/mL.

-

-

Sample Solution:

-

Accurately weigh and dissolve the Famotidine bulk drug substance in a 50:50 mixture of methanol and water to achieve a final concentration of 1 mg/mL.

-

Spike the sample solution with the internal standard to a final concentration of 10 ng/mL.

-

Filter the solution through a 0.22 µm syringe filter prior to injection.

-

UPLC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 2.1 mm x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

The following Multiple Reaction Monitoring (MRM) transitions should be used for the quantification and confirmation of Famotidine and Famotidine Impurity G. The transitions for Impurity G are proposed based on its chemical structure and common fragmentation patterns of similar molecules.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Famotidine (Quantifier) | 338.1 | 155.1 | 0.1 | 30 | 20 |

| Famotidine (Qualifier) | 338.1 | 189.1 | 0.1 | 30 | 15 |

| Famotidine Impurity G (Quantifier) | 284.4 | 155.1 | 0.1 | 35 | 22 |

| Famotidine Impurity G (Qualifier) | 284.4 | 98.1 | 0.1 | 35 | 25 |

| Famotidine-d4 (IS) | 342.1 | 159.1 | 0.1 | 30 | 20 |

Data Presentation

The quantitative performance of the UPLC-MS/MS method for Famotidine Impurity G is summarized in the table below. These values are representative of what can be expected from a validated method for trace impurity analysis in a pharmaceutical API.[3][4][5][6]

| Parameter | Expected Performance |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Mandatory Visualizations

Experimental Workflow

Caption: UPLC-MS/MS workflow for the analysis of Famotidine Impurity G.

Logical Relationship of Method Validation Parameters

Caption: Key validation parameters for the UPLC-MS/MS method.

References

- 1. Famotidine EP Impurity G | 76823-97-7 | SynZeal [synzeal.com]

- 2. Famotidine EP Impurity G | 76823-97-7 [chemicea.com]

- 3. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. Collection - Absolute Quantitation of Coeluting Impurities in Peptide Drugs Using High Resolution Mass Spectrometry: Glucagon a Case Study in Pharmaceutical Development - Journal of the American Society for Mass Spectrometry - Figshare [acs.figshare.com]

- 6. A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analytical Method Development for the Quantification of Famotidine Cyanoamidine

Abstract

This application note details a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Famotidine cyanoamidine, a potential impurity in Famotidine drug substance and product. The developed method is accurate, precise, and linear over a defined concentration range, making it suitable for quality control and impurity profiling in the pharmaceutical industry.

1. Introduction

Famotidine is a potent histamine H2-receptor antagonist used to treat and prevent ulcers in the stomach and intestines.[1][2] The manufacturing process of Famotidine can lead to the formation of several related substances, including this compound (Figure 1), also known as Famotidine Impurity G.[3][4] Monitoring and controlling impurities are critical for ensuring the safety and efficacy of pharmaceutical products. This document provides a detailed analytical method for the quantification of this compound.

Caption: Chemical structure of N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide.

2. Materials and Reagents

-

Analytes: Famotidine, this compound reference standards

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade or higher

-

Reagents: Monobasic Potassium Phosphate, Orthophosphoric acid, Triethylamine (TEA)

-

Water: HPLC grade water

3. Chromatographic Conditions

A summary of the chromatographic conditions is provided in Table 1.

| Parameter | Method Details |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size[1][5] |

| Mobile Phase | Acetonitrile and 0.05M Monobasic Potassium Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) (15:85 v/v) |

| Flow Rate | 1.0 mL/min[6] |

| Detection | UV at 265 nm[6][7] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Table 1: HPLC Chromatographic Conditions

4. Experimental Protocols

4.1. Preparation of Mobile Phase

-

Buffer Preparation: Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water to prepare a 0.05M solution.

-

pH Adjustment: Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.

-

Mobile Phase Mixture: Mix the prepared buffer and acetonitrile in a ratio of 85:15 (v/v).

-

Degassing: Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

4.2. Preparation of Standard Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate to dissolve. Dilute to the mark with the mobile phase.

-